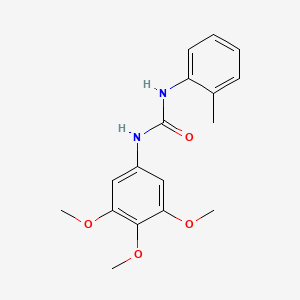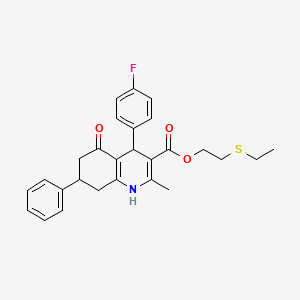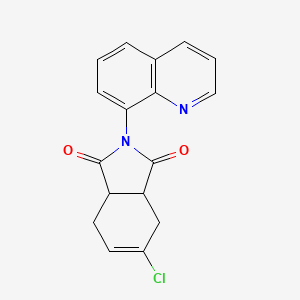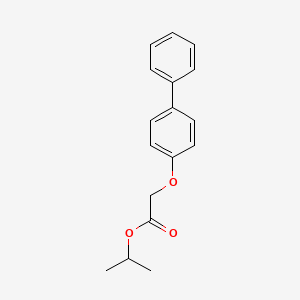
N-(2-methylphenyl)-N'-(3,4,5-trimethoxyphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methylphenyl)-N'-(3,4,5-trimethoxyphenyl)urea, also known as TU-100, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is derived from traditional Japanese medicine, and its synthesis method involves the extraction of plant-based ingredients.
Mecanismo De Acción
N-(2-methylphenyl)-N'-(3,4,5-trimethoxyphenyl)urea works by regulating the immune system and reducing inflammation. It also has an inhibitory effect on tumor growth, making it a potential candidate for cancer treatment. N-(2-methylphenyl)-N'-(3,4,5-trimethoxyphenyl)urea has been found to activate natural killer cells and increase the production of cytokines, which play a crucial role in the immune response.
Biochemical and Physiological Effects:
N-(2-methylphenyl)-N'-(3,4,5-trimethoxyphenyl)urea has been found to have a positive effect on various biochemical and physiological processes. It has been shown to reduce oxidative stress and inflammation, which are major contributors to various diseases. N-(2-methylphenyl)-N'-(3,4,5-trimethoxyphenyl)urea has also been found to improve gut health and reduce the risk of gastrointestinal disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-methylphenyl)-N'-(3,4,5-trimethoxyphenyl)urea has several advantages for lab experiments. It is a naturally derived compound, making it safe for use in animal studies. It has also been extensively studied, and its mechanism of action is well understood. However, one limitation of N-(2-methylphenyl)-N'-(3,4,5-trimethoxyphenyl)urea is its low solubility, which can make it challenging to administer in experiments.
Direcciones Futuras
There is still much to learn about N-(2-methylphenyl)-N'-(3,4,5-trimethoxyphenyl)urea, and future research will likely focus on its potential therapeutic applications. Some possible future directions include:
1. Investigating the potential of N-(2-methylphenyl)-N'-(3,4,5-trimethoxyphenyl)urea as a treatment for autoimmune diseases.
2. Studying the effect of N-(2-methylphenyl)-N'-(3,4,5-trimethoxyphenyl)urea on the gut microbiome and its potential use in treating gastrointestinal disorders.
3. Exploring the potential of N-(2-methylphenyl)-N'-(3,4,5-trimethoxyphenyl)urea in cancer treatment, particularly in combination with other therapies.
4. Investigating the potential of N-(2-methylphenyl)-N'-(3,4,5-trimethoxyphenyl)urea in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
In conclusion, N-(2-methylphenyl)-N'-(3,4,5-trimethoxyphenyl)urea is a promising compound that has gained significant attention in scientific research due to its potential therapeutic properties. Its anti-inflammatory, anti-tumor, and anti-oxidative properties make it a promising candidate for the treatment of various diseases. Future research will likely focus on its potential therapeutic applications and further understanding of its mechanism of action.
Métodos De Síntesis
N-(2-methylphenyl)-N'-(3,4,5-trimethoxyphenyl)urea is synthesized by extracting plant-based ingredients, such as ginger, ginseng, and zanthoxylum fruit, using ethanol. The extract is then purified, and the resulting compound is N-(2-methylphenyl)-N'-(3,4,5-trimethoxyphenyl)urea.
Aplicaciones Científicas De Investigación
N-(2-methylphenyl)-N'-(3,4,5-trimethoxyphenyl)urea has been extensively studied for its potential therapeutic properties. It has been shown to possess anti-inflammatory, anti-tumor, and anti-oxidative properties. N-(2-methylphenyl)-N'-(3,4,5-trimethoxyphenyl)urea has also been found to have a positive effect on the immune system, making it a promising candidate for the treatment of various diseases.
Propiedades
IUPAC Name |
1-(2-methylphenyl)-3-(3,4,5-trimethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c1-11-7-5-6-8-13(11)19-17(20)18-12-9-14(21-2)16(23-4)15(10-12)22-3/h5-10H,1-4H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUBPOYYEPHOHMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methylphenyl)-3-(3,4,5-trimethoxyphenyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-ethyl-N~1~-(3-nitrophenyl)glycinamide](/img/structure/B4967671.png)
![5-[(9-methyl-9H-carbazol-2-yl)methylene]-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4967677.png)
![1-(4-chlorophenyl)-3-[(2-ethoxyphenyl)amino]-2-propen-1-one](/img/structure/B4967683.png)
![2-(4-bromophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4967691.png)
![N-{2-(4-bromophenyl)-1-[(2-naphthylamino)carbonyl]vinyl}benzamide](/img/structure/B4967706.png)

![3,6'-dimethyl-4-oxo-3,4-dihydrospiro[1,3-benzoxazine-2,2'-chromene]-8'-carbaldehyde](/img/structure/B4967727.png)
![2,2'-(1,1-dioxidotetrahydrothiene-3,4-diyl)bis[N-(2,3-dichlorophenyl)acetamide]](/img/structure/B4967732.png)
![4-[4-(2-chloro-4-methylphenoxy)butyl]morpholine oxalate](/img/structure/B4967740.png)

![4-[benzyl(methylsulfonyl)amino]-N-(2-hydroxycyclohexyl)benzamide](/img/structure/B4967763.png)

![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-1-[2-(3-fluorophenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B4967774.png)